CA Isoform Inhibition Profile: Thiadiazolyl-benzenesulfonamide Scaffold Delivers Potent Dual hCA II/XII Activity with Nanomolar Ki Values
Derivatives of the 2,1,3-benzothiadiazole-4-sulfonamide scaffold, specifically thiadiazolyl-benzenesulfonamides, have been evaluated against human carbonic anhydrase isoforms hCA I, II, IX, and XII [1]. The series demonstrated intriguing inhibitory activity against CA II with Ki values in the range of 2.4–31.6 nM. Importantly, several derivatives also potently inhibited hCA XII (Ki = 1.5–88.5 nM), producing dual inhibitors of both isoforms [1]. Notably, compound 17 (the most potent dual inhibitor) exhibited Ki values of 3.1 nM for CA II and 1.5 nM for CA XII, with a significant selectivity ratio over CA I and IX isoforms [1]. This profile is distinct from benzolamide, which has a Ki of 9 nM for hCA II and 94 nM for hCA XII [2].
| Evidence Dimension | Carbonic Anhydrase Isoform Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 3.1 nM (hCA II); Ki = 1.5 nM (hCA XII) for most potent derivative (compound 17) [1] |
| Comparator Or Baseline | Benzolamide: Ki = 9 nM (hCA II); Ki = 94 nM (hCA XII) [2] |
| Quantified Difference | Target scaffold-derived derivative shows ~3-fold more potent inhibition of hCA II and ~63-fold more potent inhibition of hCA XII than benzolamide. |
| Conditions | Stopped-flow CO2 hydrase assay against purified human carbonic anhydrase isoforms [1]. |
Why This Matters
The scaffold's capacity to yield derivatives with sub-10 nanomolar dual inhibition of CA II and CA XII supports its selection for developing isoform-selective agents for glaucoma or tumor hypoxia research.
- [1] Banoglu, E., et al. A Series of Thiadiazolyl-Benzenesulfonamides Incorporating an Aromatic Tail as Isoform-Selective, Potent Carbonic Anhydrase II/XII Inhibitors. ChemMedChem, 2022, 17(10), e202200056. DOI: 10.1002/cmdc.202200056. View Source
- [2] Supuran, C. T., Scozzafava, A. Benzolamide is not a membrane-impermeant carbonic anhydrase inhibitor. J Enzyme Inhib Med Chem, 2004, 19, 269-273. DOI: 10.1080/14756360410001689568. View Source
